1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol
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Overview
Description
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of amino alcohols It features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with epichlorohydrin, followed by the addition of ammonia to form the desired amino alcohol . Another method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, which undergo a series of reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar structural features.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Triazole derivatives: Other compounds containing the triazole ring, such as 1,2,4-triazole.
Uniqueness
1-Amino-1-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H18N4O |
---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
1-amino-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H18N4O/c1-5(2)8-11-9(13(4)12-8)7(10)6(3)14/h5-7,14H,10H2,1-4H3 |
InChI Key |
BSXCRFMHWTZIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(C(C)O)N)C |
Origin of Product |
United States |
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